Paracetamol mercapturate

Übersicht

Beschreibung

Paracetamol mercapturate, also known as N-acetylcysteine conjugate of paracetamol, is a metabolite formed during the detoxification of paracetamol (acetaminophen) in the liver. This compound is a result of the conjugation of paracetamol with glutathione, followed by further metabolism to form the mercapturate derivative. It is a non-toxic metabolite that is excreted in the urine, playing a crucial role in the safe elimination of paracetamol from the body.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of paracetamol mercapturate involves several steps:

Conjugation with Glutathione: Paracetamol is metabolized by cytochrome P450 enzymes to form a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). This intermediate is then conjugated with glutathione to form a glutathione conjugate.

Formation of Mercapturate: The glutathione conjugate undergoes further enzymatic reactions, including the removal of glutamic acid and glycine, resulting in the formation of a cysteine conjugate. This cysteine conjugate is then acetylated to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of liver microsomes or isolated hepatocytes to facilitate the enzymatic reactions required for its formation. The process is optimized to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: Paracetamol undergoes oxidation by cytochrome P450 enzymes to form NAPQI.

Conjugation: NAPQI is conjugated with glutathione to form a glutathione conjugate.

Substitution: The glutathione conjugate undergoes substitution reactions to form the cysteine conjugate and subsequently the mercapturate derivative.

Common Reagents and Conditions:

Cytochrome P450 enzymes: Required for the initial oxidation of paracetamol.

Glutathione: Acts as a nucleophile in the conjugation reaction.

Enzymes: Various enzymes, including gamma-glutamyltransferase and cysteinylglycinase, facilitate the conversion of the glutathione conjugate to the mercapturate derivative.

Major Products Formed:

NAPQI: A reactive intermediate formed during the oxidation of paracetamol.

Glutathione Conjugate: Formed by the conjugation of NAPQI with glutathione.

Cysteine Conjugate: Formed by the removal of glutamic acid and glycine from the glutathione conjugate.

This compound: The final non-toxic metabolite excreted in the urine.

Wissenschaftliche Forschungsanwendungen

Biomarker for Paracetamol Exposure

Paracetamol mercapturate serves as a valuable biomarker for assessing paracetamol intake and exposure levels in various research contexts. By measuring its concentration in urine, researchers can evaluate:

- Acute and Chronic Exposure : Studies have utilized urinary levels of this compound to monitor both acute overdoses and chronic use in populations.

- Pharmacokinetics : Understanding the formation and excretion patterns of this metabolite aids in elucidating the pharmacokinetic profiles of paracetamol under different physiological conditions .

Insights into Metabolic Pathways

Research into this compound has provided insights into the metabolic pathways involved in paracetamol metabolism:

- Enzymatic Pathways : The formation of this compound involves several key enzymes, including cytochrome P450 enzymes, which are influenced by genetic factors and disease states. This knowledge is essential for developing safer medication protocols .

- Detoxification Mechanisms : Investigating how this compound mitigates hepatotoxicity can inform strategies for treating overdose cases and improving therapeutic outcomes .

Acute Paracetamol Overdose Management

A notable case study involved a 24-year-old female who ingested a massive dose of paracetamol (50g). Despite high serum levels of paracetamol, she was treated successfully with N-acetylcysteine, which enhances glutathione levels, facilitating the conversion to non-toxic metabolites like this compound. Her recovery underscored the importance of rapid intervention and monitoring metabolite levels .

Research on Intestinal Absorption

A study investigating intestinal absorption revealed that following paracetamol administration, levels of this compound increased significantly in hyperglycemic conditions. This finding suggests that metabolic responses can vary based on physiological states, highlighting the need for tailored therapeutic approaches .

Comparative Analysis of Metabolites

| Metabolite | Formation Pathway | Toxicity Level | Excretion Route |

|---|---|---|---|

| Paracetamol | Direct metabolism | Low | Urine |

| N-Acetyl-p-benzoquinone imine | Oxidative metabolism | High | Liver |

| This compound | Conjugation with glutathione | Non-toxic | Urine |

| Glucuronide | Glucuronidation | Low | Urine |

| Sulfate | Sulfation | Low | Urine |

Wirkmechanismus

The mechanism of action of paracetamol mercapturate involves the detoxification of the reactive intermediate NAPQI. NAPQI is highly reactive and can cause cellular damage by binding to cellular macromolecules. The conjugation with glutathione neutralizes NAPQI, preventing its harmful effects. The subsequent formation of this compound ensures the safe elimination of the detoxified product from the body.

Molecular Targets and Pathways:

Cytochrome P450 enzymes: Involved in the initial oxidation of paracetamol.

Glutathione: Acts as a detoxifying agent by conjugating with NAPQI.

Enzymatic Pathways: Various enzymes facilitate the conversion of the glutathione conjugate to this compound.

Vergleich Mit ähnlichen Verbindungen

Paracetamol mercapturate can be compared with other similar compounds involved in the detoxification of paracetamol:

Paracetamol Glucuronide: Formed by the conjugation of paracetamol with glucuronic acid. It is another major non-toxic metabolite excreted in the urine.

Paracetamol Sulfate: Formed by the conjugation of paracetamol with sulfate. It is also a non-toxic metabolite excreted in the urine.

Paracetamol Cysteine Conjugate: An intermediate in the formation of this compound.

Uniqueness: this compound is unique in its role as a detoxification product that neutralizes the highly reactive and toxic intermediate NAPQI. Its formation ensures the safe elimination of paracetamol from the body, preventing potential hepatotoxicity.

Biologische Aktivität

Paracetamol mercapturate, a significant metabolite of paracetamol (acetaminophen), plays a crucial role in the detoxification and excretion processes of the drug in humans. This article delves into its biological activity, mechanisms of formation, and relevance in clinical contexts, supported by case studies and research findings.

Overview of Paracetamol Metabolism

Paracetamol is primarily metabolized in the liver through several pathways:

- Glucuronidation : Approximately 40-67% of paracetamol is converted into glucuronide metabolites.

- Sulfation : About 20-40% undergoes sulfation.

- Oxidation : A minor fraction (5-10%) is oxidized by cytochrome P450 enzymes to form N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite that can cause hepatotoxicity if not detoxified effectively .

This compound is formed when NAPQI conjugates with glutathione, leading to the production of non-toxic metabolites that are excreted in urine. This process is vital for preventing liver damage associated with paracetamol overdose.

Biological Activity

This compound exhibits low biological activity compared to its parent compound. Its primary functions include:

- Detoxification : It helps neutralize harmful metabolites formed during paracetamol metabolism, thereby mitigating potential hepatotoxic effects.

- Biomarker for Acetaminophen Intake : The measurement of this compound levels in urine serves as a reliable biomarker for assessing acetaminophen consumption in clinical and research settings.

Mechanisms of Formation

The synthesis of this compound involves several key enzymatic reactions:

- Formation of NAPQI : Paracetamol is oxidized to NAPQI through cytochrome P450-mediated pathways.

- Conjugation with Glutathione : NAPQI rapidly conjugates with glutathione to form a non-toxic compound.

- Conversion to Mercapturate : The glutathione conjugate is further metabolized into paracetamol cysteine and ultimately into this compound .

Case Study 1: Paracetamol Overdose Management

In a reported case, a 24-year-old female ingested 50 grams of paracetamol. Following treatment with N-acetylcysteine (NAC), which replenishes glutathione levels, her serum paracetamol levels were monitored. The presence of this compound was critical in assessing her detoxification status and guiding further treatment decisions .

Case Study 2: Neonatal Overdose

Another case involved a 10-day-old neonate who received repeated supratherapeutic doses of paracetamol. Monitoring for this compound was essential in evaluating the infant's metabolic response and ensuring appropriate medical intervention to prevent liver damage .

Comparative Analysis of Metabolites

The following table summarizes the characteristics and biological activities of various metabolites related to paracetamol metabolism:

| Metabolite | Formation Pathway | Biological Activity | Clinical Significance |

|---|---|---|---|

| Paracetamol | Direct administration | Analgesic and antipyretic | Commonly used for pain and fever relief |

| NAPQI | Oxidation via CYP450 enzymes | Hepatotoxic at high levels | Associated with liver toxicity |

| This compound | Conjugation with glutathione | Low activity | Detoxification product, biomarker for intake |

| Paracetamol Glucuronide | Glucuronidation | Inactive | Major route of elimination |

| Paracetamol Sulfate | Sulfation | Inactive | Major route of elimination |

Research Findings

Recent studies have highlighted the importance of understanding the pharmacokinetics of paracetamol and its metabolites:

- A study investigating the effects of imatinib on paracetamol pharmacokinetics found no significant alterations in the urinary excretion of paracetamol or its metabolites, including mercapturate, suggesting stable metabolic pathways under varying conditions .

- Another research effort demonstrated that elevated glucose levels influenced the absorption and metabolism of paracetamol, affecting the formation rates of its metabolites, including mercapturates .

Eigenschaften

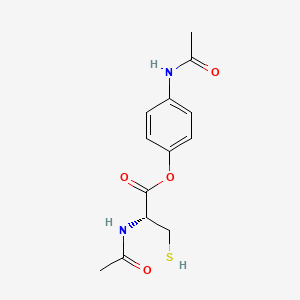

IUPAC Name |

(4-acetamidophenyl) (2R)-2-acetamido-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-8(16)14-10-3-5-11(6-4-10)19-13(18)12(7-20)15-9(2)17/h3-6,12,20H,7H2,1-2H3,(H,14,16)(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEYFNUDSXITGC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C(CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)[C@H](CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204306 | |

| Record name | Paracetamol mercapturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55748-93-1 | |

| Record name | Paracetamol mercapturate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055748931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paracetamol mercapturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does paracetamol metabolism differ in patients undergoing chemotherapy?

A: Research indicates that children undergoing chemotherapy exhibit a different pattern of paracetamol excretion compared to children not receiving chemotherapy []. Notably, repeated paracetamol administration in these patients is associated with a significant increase in the products of oxidative metabolism, including paracetamol mercapturate. This observation suggests a potential increase in metabolism via the hepatotoxic N-acetyl-p-benzo-quinone-imine (NAPQI) pathway [].

Q2: What is the significance of monitoring this compound levels?

A2: this compound is a urinary metabolite of paracetamol formed via the glutathione conjugation pathway, which detoxifies the reactive metabolite NAPQI. Monitoring this compound excretion can offer insights into the extent of NAPQI formation and the body's detoxification capacity. This information could be valuable in assessing the risk of hepatotoxicity, particularly in patients receiving repeated doses or those with compromised liver function.

Q3: Can other drugs influence paracetamol metabolism and mercapturate formation?

A: Yes, co-administration of certain drugs can alter paracetamol metabolism and subsequently affect the levels of its metabolites, including this compound. For instance, studies have shown that glucosamine, a dietary supplement used for osteoarthritis, can significantly elevate the maximum serum concentration (Cmax) of paracetamol glucuronide while reducing the Cmax and area under the curve (AUClast) of the toxic metabolites this compound and paracetamol cysteine [].

Q4: Are there analytical methods available to quantify this compound?

A: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of paracetamol and its metabolites, including this compound, in biological samples like rat serum [] and human urine []. These methods offer valuable tools for pharmacokinetic studies and therapeutic drug monitoring.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.